molecular formula C2H4N4S B13129854 5-Hydrazinyl-1,2,4-thiadiazole

5-Hydrazinyl-1,2,4-thiadiazole

Cat. No.: B13129854
M. Wt: 116.15 g/mol
InChI Key: XVQMDTVSIUJVBU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with a hydrazine group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products

Major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophilic and electrophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

5-Hydrazinyl-1,2,4-thiadiazole is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

IUPAC Name

1,2,4-thiadiazol-5-ylhydrazine

InChI

InChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6)

InChI Key

XVQMDTVSIUJVBU-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)NN

Origin of Product

United States

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